molecular formula C17H25BFNO4 B1408899 (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid CAS No. 1704096-23-0

(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid

Cat. No.: B1408899
CAS No.: 1704096-23-0
M. Wt: 337.2 g/mol
InChI Key: ULIWYWAIEKGDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are known to reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides . This compound can also be an effective catalyst for amidation and esterification of carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound involves a phenyl ring (benzene derivative) with a boronic acid group, a fluorine atom, and a complex side chain attached to it. The side chain includes a tert-butoxycarbonyl (Boc) protected cyclopentylamino group .


Chemical Reactions Analysis

Boronic acids, including this compound, are known for their ability to form reversible covalent complexes with diol-containing compounds. This property is often utilized in various chemical reactions and processes, such as the Suzuki reaction .

Scientific Research Applications

Catalyst in N-tert-Butoxycarbonylation of Amines

The compound is related to the field of N-tert-butoxycarbonylation of amines, which is essential in peptide synthesis. Heteropoly acid H3PW12O40 has been used as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, highlighting the significance of the tert-butoxycarbonyl group in peptide synthesis (Heydari et al., 2007).

Synthesis and Structural Analysis

It has been synthesized from 4-bromo-2-fluoroaniline, with its amine group protected, followed by lithium-bromine exchange and acidic hydrolysis. This derivative has potential in constructing glucose-sensing materials operating at physiological pH (Das et al., 2003).

Application in Peptide Synthesis

The compound's tert-butyl fluorocarbonate (Boc-F) variant is used for synthesizing tert-butyl esters of N-protected amino acids, a process crucial in peptide synthesis. This synthesis is notable for its mild conditions and room-temperature processing (Loffet et al., 1989).

Role in Asymmetric Synthesis

In asymmetric synthesis, the tert-butyloxycarbonyl group paired with acid-labile moieties is used to develop protected methyl esters of the amino acid 2,3-l-diaminopropanoic acid (l-Dap), emphasizing its utility in creating multifunctional synthetic targets (Temperini et al., 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO4/c1-17(2,3)24-16(21)20(14-6-4-5-7-14)11-12-8-9-13(18(22)23)10-15(12)19/h8-10,14,22-23H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIWYWAIEKGDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.